molecular formula C15H12ClN B11870410 1-(4-Chlorophenyl)-3-methyl-1h-indole CAS No. 918163-10-7

1-(4-Chlorophenyl)-3-methyl-1h-indole

Cat. No.: B11870410
CAS No.: 918163-10-7
M. Wt: 241.71 g/mol
InChI Key: AEAHOBVVWDMDIJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1h-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound features a chlorophenyl group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methyl-1h-indole typically involves the reaction of 4-chlorobenzaldehyde with methylindole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale-up the process. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1h-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-1h-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1h-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.

    Pathways Involved: The compound’s effects are mediated through pathways related to oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methyl-1h-indole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(4-Chlorophenyl)-2-methyl-1h-indole, 1-(4-Chlorophenyl)-3-ethyl-1h-indole, and 1-(4-Chlorophenyl)-3-methyl-2h-indole.

    Uniqueness: The presence of the chlorophenyl group at the 1-position and the methyl group at the 3-position of the indole ring distinguishes it from other indole derivatives. .

Properties

CAS No.

918163-10-7

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methylindole

InChI

InChI=1S/C15H12ClN/c1-11-10-17(13-8-6-12(16)7-9-13)15-5-3-2-4-14(11)15/h2-10H,1H3

InChI Key

AEAHOBVVWDMDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=CC=C(C=C3)Cl

Origin of Product

United States

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